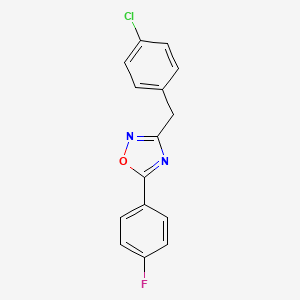
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities. CFOX has been studied extensively for its diverse properties, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to have diverse biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2. 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the activity of various signaling pathways. Additionally, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. Another advantage is that 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has diverse pharmacological activities, which make it a versatile tool for studying various biological processes. However, one limitation is that 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, which can make it challenging to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to explore the potential of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to study the structure-activity relationship of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and its derivatives to identify compounds with improved pharmacological activities. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and its potential interactions with other proteins and enzymes.
合成法
The synthesis of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride and 4-fluoroaniline in the presence of sodium hydroxide and copper sulfate. This reaction results in the formation of an intermediate, which is then reacted with acetic anhydride and sodium azide to yield 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. The yield of 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.
科学的研究の応用
3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. In materials science, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In biochemistry, 3-(4-chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been used as a probe to study the structure and function of proteins and enzymes.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-12-5-1-10(2-6-12)9-14-18-15(20-19-14)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBHHZWXCHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

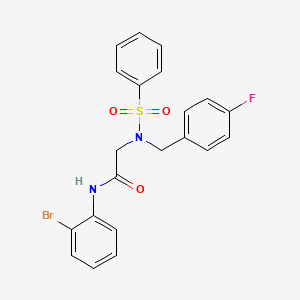
![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
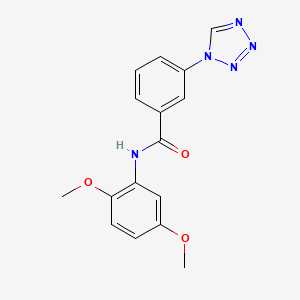
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
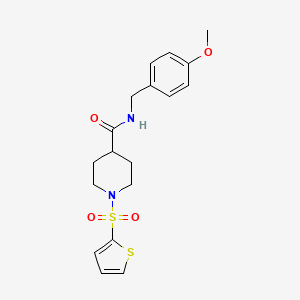
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
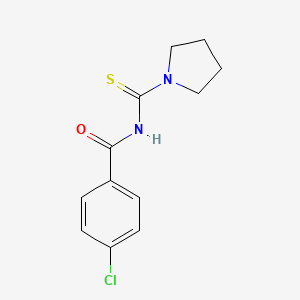

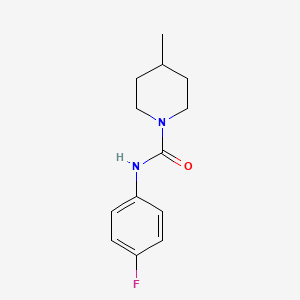

![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)